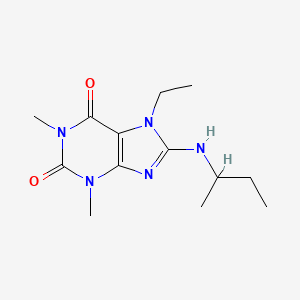
3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a trifluoropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-benzylpiperazine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropanone.
Reduction: Formation of 3-(4-Benzylpiperazin-1-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoropropanol moiety can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperazine ring can mimic the structure of endogenous ligands, facilitating binding to receptors.
類似化合物との比較
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)propan-1-amine
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
3-(4-Benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group can influence the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)13(20)11-19-8-6-18(7-9-19)10-12-4-2-1-3-5-12/h1-5,13,20H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEONBQBQCKUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)
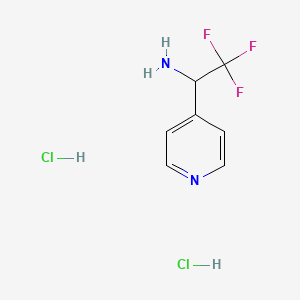
![8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2666930.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2666932.png)
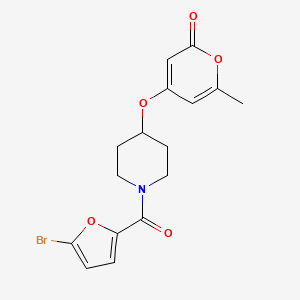
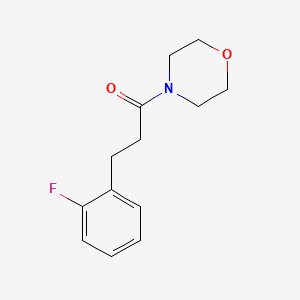
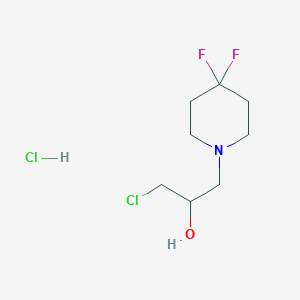

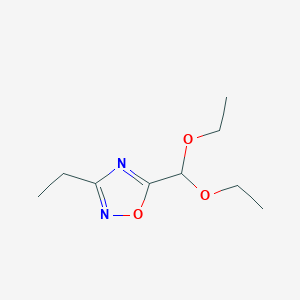
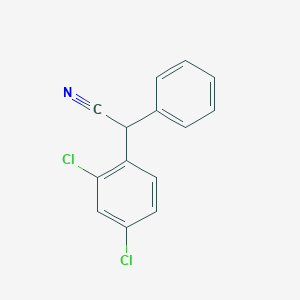
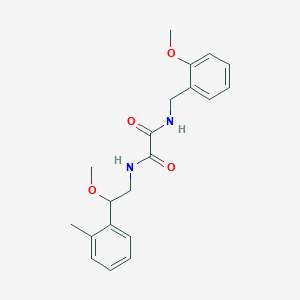
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)
